molecular formula C10H18F3NO2S B12988319 (S)-2-(3-((3,3,3-Trifluoropropyl)sulfonyl)propyl)pyrrolidine

(S)-2-(3-((3,3,3-Trifluoropropyl)sulfonyl)propyl)pyrrolidine

Cat. No.: B12988319
M. Wt: 273.32 g/mol
InChI Key: AQBXBTVRCBNSFN-VIFPVBQESA-N
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Description

(S)-2-(3-((3,3,3-Trifluoropropyl)sulfonyl)propyl)pyrrolidine is a compound characterized by the presence of a pyrrolidine ring substituted with a trifluoropropylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-((3,3,3-Trifluoropropyl)sulfonyl)propyl)pyrrolidine typically involves the reaction of pyrrolidine with a trifluoropropylsulfonylating agent under controlled conditions. One common method involves the use of trifluoropropyltrimethoxysilane as a precursor, which undergoes a series of reactions to introduce the trifluoropropylsulfonyl group onto the pyrrolidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-((3,3,3-Trifluoropropyl)sulfonyl)propyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted pyrrolidines, depending on the specific reaction and conditions employed.

Scientific Research Applications

(S)-2-(3-((3,3,3-Trifluoropropyl)sulfonyl)propyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-(3-((3,3,3-Trifluoropropyl)sulfonyl)propyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropylsulfonyl group can enhance the compound’s binding affinity and specificity, leading to modulation of the target’s activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C10H18F3NO2S

Molecular Weight

273.32 g/mol

IUPAC Name

(2S)-2-[3-(3,3,3-trifluoropropylsulfonyl)propyl]pyrrolidine

InChI

InChI=1S/C10H18F3NO2S/c11-10(12,13)5-8-17(15,16)7-2-4-9-3-1-6-14-9/h9,14H,1-8H2/t9-/m0/s1

InChI Key

AQBXBTVRCBNSFN-VIFPVBQESA-N

Isomeric SMILES

C1C[C@H](NC1)CCCS(=O)(=O)CCC(F)(F)F

Canonical SMILES

C1CC(NC1)CCCS(=O)(=O)CCC(F)(F)F

Origin of Product

United States

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